1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride
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Overview
Description
BMS-433771 (dihydrochloride hydrate) is a potent, orally active inhibitor of respiratory syncytial virus. It is effective against both group A and B strains of the virus, demonstrating an average EC50 of 20 nM . This compound is utilized in researching respiratory tract diseases .
Preparation Methods
The synthetic routes and reaction conditions for BMS-433771 (dihydrochloride hydrate) involve the preparation of the mother liquor and in vivo formula. For example, a typical preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The in vivo formula preparation involves mixing the DMSO solution with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) in specific proportions .
Chemical Reactions Analysis
BMS-433771 (dihydrochloride hydrate) undergoes various chemical reactions, including inhibition of viral F protein-induced membrane fusion . The compound is active against both A and B groups of respiratory syncytial virus, with an average EC50 of 20 nM . Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the inhibited viral particles .
Scientific Research Applications
BMS-433771 (dihydrochloride hydrate) has several scientific research applications, particularly in the field of respiratory tract disease research . It is used to study the inhibition of respiratory syncytial virus and its effects on viral replication and membrane fusion . The compound is also utilized in pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and toxicity profile .
Mechanism of Action
The mechanism of action of BMS-433771 (dihydrochloride hydrate) involves the inhibition of viral F protein-induced membrane fusion . The compound binds in a hydrophobic cavity within the trimeric N-terminal heptad repeat, interfering with the functional association of these heptad repeats . This inhibition prevents the formation of the six helical coiled-coil bundle, which is essential for viral membrane fusion .
Comparison with Similar Compounds
BMS-433771 (dihydrochloride hydrate) is unique in its ability to inhibit respiratory syncytial virus through the specific mechanism of F protein-induced membrane fusion inhibition . Similar compounds include other respiratory syncytial virus inhibitors that target different stages of the viral life cycle, such as ribavirin and the humanized monoclonal antibody Synagis . BMS-433771 stands out due to its oral bioavailability and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C21H27Cl2N5O3 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2 |
InChI Key |
DMSGBVAHVFUZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO.O.Cl.Cl |
Origin of Product |
United States |
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